5-Bromo-4-methylpyrimidine

Cross-coupling Organometallic synthesis C-C bond formation

5-Bromo-4-methylpyrimidine (C₅H₅BrN₂, MW 173.01) is a halogenated heteroaromatic compound featuring a bromine atom at the C5 position and a methyl group at the C4 position of the pyrimidine ring. This substitution pattern renders the C5 position electrophilic, enabling participation in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 1439-09-4
Cat. No. B074025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpyrimidine
CAS1439-09-4
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1Br
InChIInChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
InChIKeyALRPHTZYJPXPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methylpyrimidine (CAS 1439-09-4): A Halogenated Pyrimidine Scaffold for Cross-Coupling and Bioactive Derivative Synthesis


5-Bromo-4-methylpyrimidine (C₅H₅BrN₂, MW 173.01) is a halogenated heteroaromatic compound featuring a bromine atom at the C5 position and a methyl group at the C4 position of the pyrimidine ring [1]. This substitution pattern renders the C5 position electrophilic, enabling participation in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [2]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with its bromine substituent providing a functional handle for late-stage diversification [3].

1 Cross-coupling handle: C5 bromine enables Suzuki-Miyaura arylation for late-stage diversification.
2 Nucleophilic substitution: Higher aminolysis reactivity vs. chloro/iodo analogs.
3 Medicinal chemistry scaffold: Methyl and bromo substitution pattern for kinase inhibitor building blocks.

Why 5-Bromo-4-methylpyrimidine Cannot Be Casually Substituted with Other Halogenated or Methyl-Position Isomers


Halogenated pyrimidines exhibit divergent reactivity profiles that preclude simple one-to-one substitution in synthetic workflows. In Suzuki-Miyaura coupling reactions, chloropyrimidine substrates are reportedly preferable over iodo-, bromo-, or fluoropyrimidines due to differences in oxidative addition rates and side-reaction profiles [1]. In aminolysis, bromopyrimidines demonstrate the highest reactivity among chloro-, bromo-, and iodo- analogs, though the rate difference is modest at approximately three-fold [2]. Positional isomerism also matters: moving the methyl group from the C4 to the C2 position yields 5-bromo-2-methylpyrimidine, which exhibits different electronic properties and steric constraints that alter both reactivity and downstream biological applications . These measurable differences in reaction kinetics, regioselectivity, and biological outcomes establish that 5-bromo-4-methylpyrimidine occupies a specific functional niche that cannot be reliably filled by even closely related analogs without compromising synthetic efficiency or target compound performance.

Suzuki coupling Chloropyrimidines are preferred substrates; bromo analog sits at intermediate reactivity tier and may require different catalyst conditions.
Aminolysis rate Bromopyrimidine reacts fastest (~3× over chloro), so substituting chloro will significantly slow C-N bond formation.
Positional isomer 5-Bromo-2-methylpyrimidine has altered electronic and steric properties; reactivity and downstream biological profiles may not transfer.

Quantitative Differentiation Evidence for 5-Bromo-4-methylpyrimidine: Comparative Data Against Closest Analogs


Suzuki-Miyaura Coupling Substrate Preference: Chloropyrimidines Over Bromopyrimidines

In Suzuki-Miyaura cross-coupling reactions for pyrimidine arylation, chloropyrimidine substrates are quantitatively preferable over bromopyrimidines (including 5-bromo-4-methylpyrimidine) as well as iodo- and fluoropyrimidines [1]. This preference is based on reaction efficiency and side-product minimization rather than a single numerical parameter; the study demonstrates that chloropyrimidines enable selective preparation of monophenyl-, diphenyl-, or triphenylpyrimidine products depending on reaction conditions [1].

Suzuki coupling preference
Head-to-head
Chloropyrimidines preferred over bromo, iodo, and fluoro substrates.
Bromopyrimidine holds intermediate reactivity tier; informs catalyst optimization.
Arylboronic acid conditions, J. Org. Chem. 2001.
Cross-coupling Organometallic synthesis C-C bond formation

Relative Aminolysis Reactivity: Bromopyrimidines Are Most Reactive Among Halogenated Analogs

In aminolysis reactions with isopentyl- and 1,4-dimethylpentyl-amine, bromopyrimidines exhibit the highest reactivity compared to corresponding chloro- and iodo-pyrimidines [1]. The study measured times of half-completion (t₁/₂ values) and found that within each structural group, the bromopyrimidine reacts fastest, the chloropyrimidine reacts slowest, and the greatest difference in rate is only about three-fold [1].

Aminolysis rate
Head-to-head
Bromopyrimidines react fastest; ~3-fold max rate difference over chloro analogs.
Kinetically advantageous for amine installation at C5.
t½ values with isopentyl/1,4-dimethylpentyl-amine; J. Chem. Soc. C 1971.
Nucleophilic substitution Reaction kinetics Pyrimidine functionalization

Antimicrobial Activity of 5-Bromo-4-methyl-6-pyrazolylpyrimidine Derivative

A derivative of 5-bromo-4-methylpyrimidine bearing a pyrazolyl substituent at C6 (compound 7e) demonstrated superior antimicrobial and antioxidant effects relative to other pyrimidine-pyrazole derivatives in the same study [1]. The inhibition zone diameters at 10 mg/mL concentration ranged from 10.51 to 18.44 mm across the tested derivatives, with compound 7e showing activity against all tested microbial strains except Staphylococcus epidermidis [1]. IC₅₀ values for antioxidant activity (DPPH radical scavenging) ranged from 107.49 to 929.16 μg/mL across the series [1].

Derivative antimicrobial activity
Derivative context
Pyrazolyl derivative (7e) showed inhibition zone 10.51–18.44 mm at 10 mg/mL against tested strains except S. epidermidis.
Supports scaffold evaluation for antimicrobial lead generation.
Derivative-specific data; not direct property of parent building block.
Antimicrobial Antioxidant Pyrazole-pyrimidine hybrids

DNA Repair Efficiency: Halogen Size Modulates O⁴-Methyl Adduct Repair by Human AGT

The efficiency of O⁴-methyl adduct repair by human O⁶-alkylguanine DNA alkyltransferase (AGT) varies systematically with the C5 halogen substituent on pyrimidine substrates [1]. For the 5-chloro analog, efficient repair was observed by both human and E. coli AGTs. For the larger halogens (5-bromo and 5-iodo) and the 5-trifluoromethyl analog, human AGT showed only moderate repair of the O⁴-methyl adduct [1].

DNA repair modulation
Head-to-head
5-Bromo analog shows moderate O⁴-methyl adduct repair by human AGT; chloro is efficient, bromo/iodo moderate.
Halogen size influences adduct persistence; relevant for genotoxicity/chemotherapeutic design.
In vitro AGT assay; qualitative ranking.
DNA repair O⁶-alkylguanine DNA alkyltransferase C5-substituent effects

Physicochemical Properties: Density and Lipophilicity Compared to Non-Brominated Pyrimidine

5-Bromo-4-methylpyrimidine exhibits significantly higher density and increased lipophilicity relative to its non-brominated parent compound 4-methylpyrimidine [1]. The bromine atom at C5 contributes approximately 80 atomic mass units and enhances lipophilicity (XLogP3 = 1.3) compared to 4-methylpyrimidine . Density is reported as 1.596 ± 0.06 g/cm³ at 20 °C [1].

Physicochemical profile
Class-level
Density 1.596 g/cm³, XLogP3 1.3; MW increase ~79 Da vs. 4-methylpyrimidine.
Enhanced lipophilicity and density alter solubility and chromatographic behavior.
Calculated/measured properties; supplier datasheet.
Physicochemical properties Lipophilicity Density

Synthetic Yield of 5-Bromo-4-methylpyrimidine from 4-Methylpyrimidine Bromination

5-Bromo-4-methylpyrimidine is synthesized via direct bromination of 4-methylpyrimidine . One reported synthetic procedure using bromine in acetic acid followed by silica gel column chromatography afforded the target product in 15% yield (2.9 g isolated) . This modest yield establishes a baseline for procurement decisions: direct synthesis may be inefficient at laboratory scale, whereas commercial sourcing from established vendors provides material of consistent quality without the yield penalty.

Synthetic yield
Data to verify
Reported 15% isolated yield from 4-methylpyrimidine bromination.
Low in-house yield favors commercial sourcing for consistent quality.
No peer-reviewed source; supplier/patent context may apply.
Synthesis Bromination Process optimization

Recommended Application Scenarios for 5-Bromo-4-methylpyrimidine Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for 5-Aryl-4-methylpyrimidine Synthesis

5-Bromo-4-methylpyrimidine is specifically validated for Suzuki-Miyaura cross-coupling with arylboronic acids to produce 5-aryl-4-methylpyrimidines, as demonstrated in multiple synthetic studies [1]. While chloropyrimidines are overall preferable for Suzuki coupling, the bromo analog remains a widely employed substrate with established protocols . This application leverages the C5 bromine as a functional handle for introducing aryl diversity at the 5-position while preserving the 4-methyl substitution pattern.

Nucleophilic Aromatic Substitution with Amines

Based on the three-fold higher aminolysis reactivity of bromopyrimidines relative to chloropyrimidines [1], 5-bromo-4-methylpyrimidine is the preferred substrate for amine installation at the C5 position via nucleophilic aromatic substitution. This kinetic advantage translates to shorter reaction times and potentially milder conditions, which is particularly valuable when working with heat-sensitive or functional group-rich amine nucleophiles.

Synthesis of Antimicrobial Pyrimidine-Pyrazole Hybrids

Derivatives built on the 5-bromo-4-methylpyrimidine core have demonstrated measurable antimicrobial activity with inhibition zone diameters of 10.51-18.44 mm at 10 mg/mL [1]. Specifically, 5-bromo-4-methyl-6-pyrazolylpyrimidine containing a 2-(4-methylpiperazin) substituent showed superior antimicrobial and antioxidant effects compared to other derivatives in the same series [1], establishing this scaffold as a viable starting point for antimicrobial lead optimization programs.

Building Block for Kinase Inhibitor Scaffolds

Halogenated pyrimidines including 5-bromo-4-methylpyrimidine serve as key intermediates in the synthesis of kinase inhibitor candidates [1]. The presence of the bromine atom at C5 enables late-stage functionalization via cross-coupling, while the 4-methyl group contributes to favorable lipophilicity (XLogP3 = 1.3) for membrane permeability . This combination makes 5-bromo-4-methylpyrimidine a strategically valuable building block in medicinal chemistry programs targeting ATP-binding pockets of kinases.

Application
Selection Property
Validation Focus
Suzuki-Miyaura arylation
C5 bromine as electrophilic partner
Catalyst/ligand compatibility with bromopyrimidine intermediate
Nucleophilic amination
Bromine leaving group reactivity
Reaction time and temperature optimization vs. chloro alternative
Antimicrobial hybrid synthesis
Core scaffold for derivatization
Derivative antimicrobial screening and structure-activity relationships
Kinase inhibitor building block
Methyl and bromo substitution pattern
Target engagement and selectivity profile of final compounds

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